molecular formula C9H6N2O2 B179579 7-Nitroisoquinoline CAS No. 13058-73-6

7-Nitroisoquinoline

Cat. No. B179579
CAS RN: 13058-73-6
M. Wt: 174.16 g/mol
InChI Key: NYHHIPIPUVLUFF-UHFFFAOYSA-N
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Description

7-Nitroisoquinoline is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 7-Nitroisoquinoline is represented by the linear formula C9H6N2O2 .


Chemical Reactions Analysis

7-Nitroisoquinoline has been involved in complex gas–liquid–solid reactions, including the hydrogenation of nitrobenzene, 3,4-dichloronitrobenzene, and 5-nitroisoquinoline .


Physical And Chemical Properties Analysis

7-Nitroisoquinoline is a solid substance . It should be stored in a dry room at ambient temperature .

Scientific Research Applications

  • Organic and Pharmaceutical Chemistry

    • Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
    • The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
    • Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, that are considered as important components of many biologically active products .
    • They are used as components of anti-cancer, anti-malarial and some other drugs .
  • Medicinal Chemistry

    • Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene .
    • It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .

Safety And Hazards

7-Nitroisoquinoline is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and possibly others . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and keeping away from sources of ignition .

Future Directions

While specific future directions for 7-Nitroisoquinoline are not available, it’s worth noting that isoquinolines and their derivatives have been studied for potential use as polarity-sensitive fluorescent probes or advanced functional materials .

properties

IUPAC Name

7-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHHIPIPUVLUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480874
Record name 7-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroisoquinoline

CAS RN

13058-73-6
Record name 7-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To concentrated sulfuric acid (70 ml) was added 15 g of potassium nitrate, followed by adding a solution of 18 g (0.14 mol) of 3,4-dihydroisoquinoline in concentrated sulfuric acid (70 ml) at −15 degrees over 20 minutes. After stirring at room temperature for 1 hour, the mixture was heated at 60 degrees for 40 minutes. The reaction mixture was poured onto ice water, and the mixture was basified with aqueous ammonia and extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and concentrated. To the residue were added decalin (100 ml), nitrobenzene (100 ml) and Pd-Black (2 g), followed by heating at 200 degrees in a stream of nitrogen overnight. The reaction mixture was washed with ethyl acetate and extracted with 2 N hydrochloric acid. The aqueous layer was washed with ethyl acetate, followed by adding an aqueous sodium hydroxide. The resulting precipitates were collected by filtration and washed with water, to give 14.4 g of the title compound.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

15 g of potassium nitrite was added to a concentrated sulfuric acid (70 ml) solution containing 18 g (0.14 mol) of 3,4-dihydroisoquinoline was added thereto at −15° C. over 20 minutes. After stirring at room temperature for one hour, the mixture was heated at 60° C. for 40 minutes. The reaction solution was poured into ice-water and basified with an aqueous ammonia. The mixture was extracted with ethyl acetate, and the organic layer was washed with brine and dried over magnesium sulfate. After concentrating, decaline (100 ml), nitrobenzene (100 ml) and 2 g of Pd-Black were added to the residue, and the mixture was heated at 200° C. overnight in nitrogen stream. The reaction solution was washed with ethyl acetate and then extracted with 2N hydrochloric acid. The aqueous layer was washed with ethyl acetate and then an aqueous sodium hydroxide was added thereto. The resulting precipitates were collected by filtration and washed with water, to give 14.4 g of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 7-nitro-3,4-dihydroisoquinoline (3.00 g, 17.0 mmol) and 5% palladium on carbon (3.0 g) in decalin (75 ml) was heated at reflux for 3 h. Upon cooling, the solution was filtered and the catalyst washed with chloroform (200 ml). The solvent was removed in vacuo to give 7-nitroisoquinoline (1.63 g) as a tan solid. MS 175 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Under refluxing, a solution of iodine (4.0 g, 15.9 mmol) in ethanol (56 mL) was added dropwise to a stirred solution of 31-2 (2.0 g, 9.34 mmol) in ethanol (24 mL) during 5 h. Then the resulted mixture was stirred for a further 66 h. The solvent was removed and the residual was loaded onto a silica gel chromatography column (PE:EA=6:1) to give 31-3 as a brown dark solid (602 mg, yield 36%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
A McCoubrey, DW Mathieson - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… possible therefore that nitration and subsequent dehydrogenation of 3 : 4-dihydro- or 1 : 2 : 3 : 4-tetrahydro-isoquinoline might afford a route to the hitherto unknown 7-nitroisoquinoline. …
Number of citations: 21 pubs.rsc.org
DV Dar'in, SI Selivanov, PS Lobanov… - Chemistry of Heterocyclic …, 2004 - Springer
… 3-Amino-7-nitroisoquinoline (5a). Solutions of isoquinoline 5e (0.2 g, 0.77 mmol) and KOH (… The potassium salt of 3-amino-7-nitroisoquinoline-3-carboxylic acid (0.12 g, 57%) was …
Number of citations: 5 link.springer.com
JW Bunting - … of Heterocyclic Compounds: Isoquinolines, Part 2, 1990 - Wiley Online Library
… 7-Nitroisoquinoline (6) is available from the aromatization of either its 3,4dihydro derivativez4 or … 7-Nitroisoquinoline is also availableZo from 5-nitroindene in a manner analogous to that …
Number of citations: 1 onlinelibrary.wiley.com
E Brambilla, M Giannangeli, V Pirovano… - Organic & …, 2021 - pubs.rsc.org
… Among the D-π-A isoquinolines prepared – nicknamed QuinaChroms – two compounds characterized by opposite dipolar moments, ie 3-(4-methoxyphenyl)-7-nitroisoquinoline 1a and …
Number of citations: 5 pubs.rsc.org
SW Liu, DD Ma, XX Zhu, CD Luo… - Asian Journal of …, 2020 - Wiley Online Library
… In this case, oxidation of 7-nitro-1,2,3,4-tetrahydroisoquinoline to 7-nitroisoquinoline is a competing reaction, as 7-nitroisoquinoline could be isolated as a major product under the …
Number of citations: 10 onlinelibrary.wiley.com
AR Osborn, K Schofield, LN Short - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… into 1 : 3-dihydroxy-7-nitroisoquinoline by the general method of Bergstrom and Wirth.36 Chlorination gave 1 : 3-dichloro-7-nitroisoquinoline, but subsequent attempts to reproduce the …
Number of citations: 5 pubs.rsc.org
CW Jenks - 1997 - puzzlepiece.org
… Another chance to test the sulfur extrusion method would require azide attached to isoquinoline, and the available precursor 6-bromo-5,8-dimethyl-7-nitroisoquinoline (165) was chosen …
Number of citations: 2 www.puzzlepiece.org
U Tilstam - Organic Process Research & Development, 2012 - ACS Publications
Sulfolane is a highly stable and attractive alternative to other more common dipolar aprotic solvents such as DMSO, DMF, DMAC, and NMP. Sulfolane is more toxic than the other …
Number of citations: 180 pubs.acs.org
F Balkau, BC Elmes, JW Loder - Australian Journal of Chemistry, 1969 - CSIRO Publishing
Following the demonstration of tumour inhibitory'properties in the elliptioine alkaloids we required a general synthesis adaptable to large-scale production. A number of new syntheses …
Number of citations: 8 www.publish.csiro.au
E Deiters, B Song, AS Chauvin… - … A European Journal, 2009 - Wiley Online Library
… 4 /KNO 3 ,66 followed by oxidation into 7-nitroisoquinoline by using an excess of Fremy's salt.67, … group in 8-position of the 7-nitroisoquinoline was by direct methylamination.69, 70 The …

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